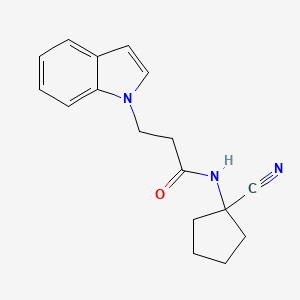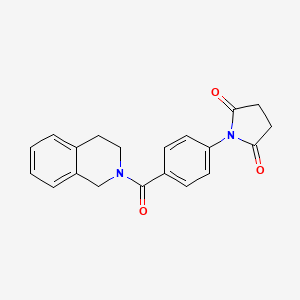
1-(3-methoxyphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring structures and functional groups. The triazole ring, chromen ring, methoxyphenyl group, and carboxamide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The triazole ring, chromen ring, methoxyphenyl group, and carboxamide group could all potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, charge distribution, and the presence of functional groups would all affect its properties .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Alzheimer's Disease : A study focused on synthesizing novel chromenones linked to the 1,2,3-triazole ring system, investigating their biological activities against Alzheimer's disease. Compounds were evaluated for their anti-cholinesterase (anti-ChE) activity, with one showing good anti-acetylcholinesterase activity and neuroprotective effects against H2O2-induced cell death in PC12 neurons, indicating potential applications in Alzheimer's treatment (Saeedi et al., 2017).
Synthesis and Structure Determination : Another research effort involved the synthesis of triazole-carbohydrazide derivatives, demonstrating the versatility of triazole-based compounds in chemical synthesis and potential for creating bioactive molecules (Kariuki et al., 2022).
Biophysical Studies
- Protein Binding Interactions : A study designed and synthesized novel triazole-coumarin and quinoline compounds, exploring their binding interactions with proteins such as bovine serum albumin and human serum albumin. This research highlights the compound's relevance in understanding protein-ligand interactions, which is crucial for drug development (Paul et al., 2019).
Antimicrobial Activities
- New Triazole Derivatives : Research into 1,2,4-triazole derivatives has shown that some compounds exhibit good to moderate antimicrobial activities against various microorganisms. This suggests the potential of triazole-based compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Antitumor Activity
- Novel Synthesis of Triazines and Triazepines : A study developed triazine and triazepine derivatives as potential anti-tumor agents, showcasing the compound's applicability in creating new cancer therapeutics (Badrey & Gomha, 2012).
Mecanismo De Acción
Target of Action
Compounds with a structure similar to “1-(3-methoxyphenyl)-5-methyl-N-(2-oxo-2H-chromen-6-yl)-1H-1,2,3-triazole-4-carboxamide” often target enzymes or receptors in the body. For example, coumarin-based derivatives are known to have a wide range of biological properties, including anticancer, anticonvulsant, antimicrobial, and antiviral activities .
Direcciones Futuras
Propiedades
IUPAC Name |
1-(3-methoxyphenyl)-5-methyl-N-(2-oxochromen-6-yl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c1-12-19(22-23-24(12)15-4-3-5-16(11-15)27-2)20(26)21-14-7-8-17-13(10-14)6-9-18(25)28-17/h3-11H,1-2H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUOAOBODBGPIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=CC=C2)OC)C(=O)NC3=CC4=C(C=C3)OC(=O)C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2585957.png)
![3-(4-Chloro-3-methylphenoxy)-1-[2-(methoxymethyl)benzimidazolyl]propan-2-ol](/img/structure/B2585958.png)
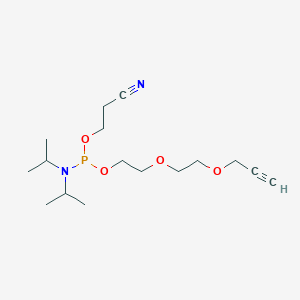
![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2585960.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585962.png)
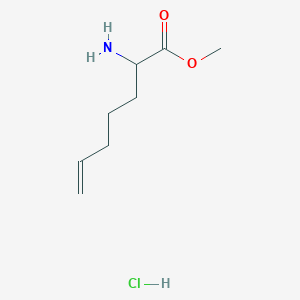
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2585964.png)
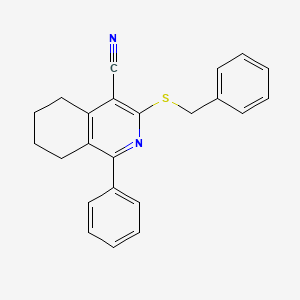
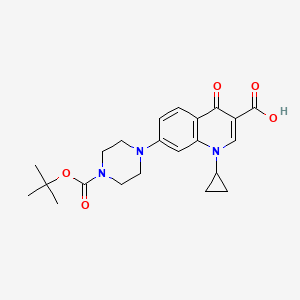


![N-{[4-(6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2585972.png)
